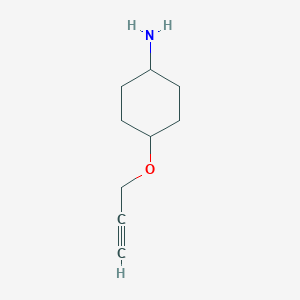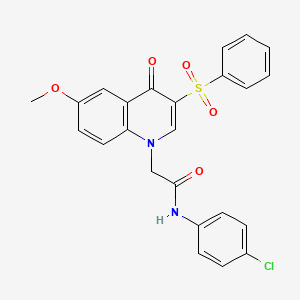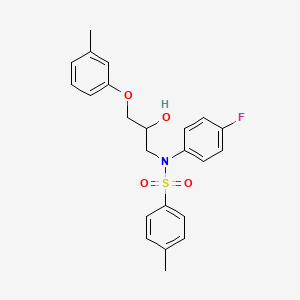![molecular formula C25H21N3O5S B2488963 N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-75-6](/img/no-structure.png)
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinazolinone and benzamide derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. These processes often utilize palladium-catalyzed Buchwald–Hartwig coupling reactions or similar methodologies to introduce various substituents to the quinazolinone core, enhancing the compound's properties for targeted applications (Nowak et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed information about the compound's geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals, facilitating an understanding of the compound's reactivity and interaction with biological targets (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including ring-opening, cyclization, and Mannich reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its physical and chemical properties for specific applications (Qing-mei Wu et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined through experimental methods. These properties are essential for understanding the compound's behavior in various environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. Studies on related compounds have explored their potential as inhibitors of enzymes or receptors, highlighting the importance of specific functional groups in mediating these interactions and the compound's overall biological activity (Sirisoma et al., 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Quinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, novel synthetic pathways have been explored for creating 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, showcasing the potential for developing new chemical entities with diverse biological activities (J. Chern et al., 1988). Similarly, the synthesis of quinazoline derivatives as potential diuretic and antihypertensive agents indicates the therapeutic application possibilities of such compounds (Mujeeb Ur Rahman et al., 2014).
Pharmacological Characterization
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, showcasing the potential of quinazoline derivatives in antiviral research (P. Selvam et al., 2007). This study underscores the importance of developing new compounds for the management of viral infections.
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
688055-75-6 |
|---|---|
Nom du produit |
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Formule moléculaire |
C25H21N3O5S |
Poids moléculaire |
475.52 |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-8-4-15(5-9-18)12-26-23(29)17-6-2-16(3-7-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34) |
Clé InChI |
WBNBQTWJSGZHSU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



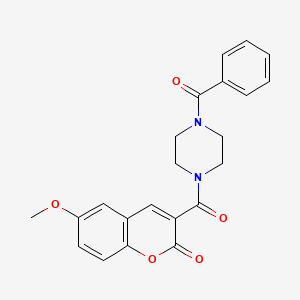
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)
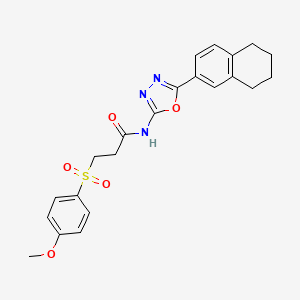
![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)
![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)
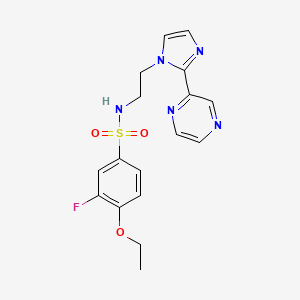
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)
